molecular formula C7H7NO4S B1607065 Ethyl 5-nitrothiophene-2-carboxylate CAS No. 5751-84-8

Ethyl 5-nitrothiophene-2-carboxylate

Cat. No.: B1607065
CAS No.: 5751-84-8
M. Wt: 201.2 g/mol
InChI Key: COLIROLDWDCDLN-UHFFFAOYSA-N
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Description

Ethyl 5-nitrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 314059. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5751-84-8

Molecular Formula

C7H7NO4S

Molecular Weight

201.2 g/mol

IUPAC Name

ethyl 5-nitrothiophene-2-carboxylate

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3

InChI Key

COLIROLDWDCDLN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(S1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(S1)[N+](=O)[O-]

5751-84-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5 g of 5-nitrothiophene-2-carboxylic acid was stirred in 100 ml of ethanol. 20 ml of dioxane containing 4 M of hydrogen chloride was added to the obtained mixture, and they were stirred at 60° C. for 2 days. The solvent was evaporated to obtain the title compound.
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Synthesis routes and methods II

Procedure details

To 160 ml. of acetic anhydride cooled to -5° in an ice-salt bath is added 34 ml. of 90% nitric acid dropwise so that the temperature does not rise above 0°. To this mixture is added 62.7 g. of ethyl 2-thiophenecarboxylate dropwise so that the temperature remains below -5°. Reaction is stirred for 1 hour and poured onto ice. The product is filtered, dried, and recrystallized from hexane.
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